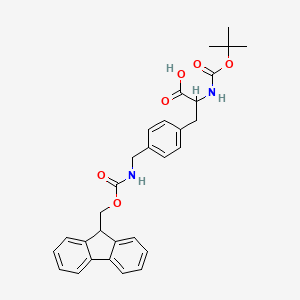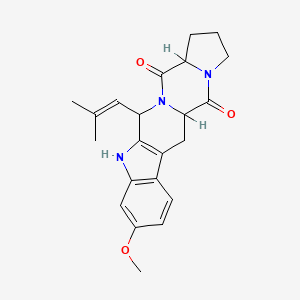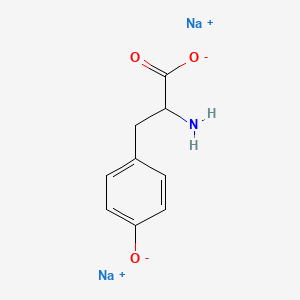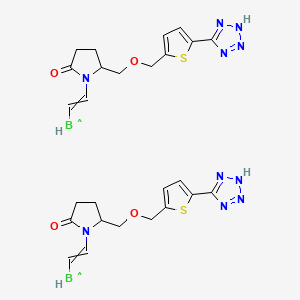
(2S)-2-hydroxy-1,2-bis(4-methylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-hydroxy-1,2-bis(4-methylphenyl)ethanone is an organic compound with a unique structure that includes two 4-methylphenyl groups attached to a central ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy-1,2-bis(4-methylphenyl)ethanone typically involves the reaction of 4-methylbenzaldehyde with a suitable reducing agent under controlled conditions. One common method is the reduction of 4-methylbenzaldehyde using sodium borohydride in an alcohol solvent, followed by oxidation to form the desired ethanone compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-hydroxy-1,2-bis(4-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzophenone.
Reduction: Formation of 2-hydroxy-1,2-bis(4-methylphenyl)ethanol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(2S)-2-hydroxy-1,2-bis(4-methylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2S)-2-hydroxy-1,2-bis(4-methylphenyl)ethanone exerts its effects involves interactions with specific molecular targets. The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-hydroxy-1,2-bis(4-chlorophenyl)ethanone
- (2S)-2-hydroxy-1,2-bis(4-fluorophenyl)ethanone
- (2S)-2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone
Uniqueness
(2S)-2-hydroxy-1,2-bis(4-methylphenyl)ethanone is unique due to the presence of two 4-methylphenyl groups, which influence its chemical reactivity and potential applications. The methyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C16H16O2 |
|---|---|
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
(2S)-2-hydroxy-1,2-bis(4-methylphenyl)ethanone |
InChI |
InChI=1S/C16H16O2/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14/h3-10,15,17H,1-2H3/t15-/m0/s1 |
InChI-Schlüssel |
NBYSFWKNMLCZLO-HNNXBMFYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@@H](C(=O)C2=CC=C(C=C2)C)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-Nitrophenyl)benzo[d]imidazo[2,1-b]-thiazol-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B15285442.png)
![D-Valine,3-[[(acetylamino)methyl]thio]-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B15285450.png)

![2-[3-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B15285464.png)
![Manganese;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene](/img/structure/B15285465.png)
![3-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B15285477.png)

![5-Amino-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-oxopentanoic acid](/img/structure/B15285480.png)


![5-[(4-amino-4-carboxybutanoyl)amino]-2-nitrobenzoic acid;azane](/img/structure/B15285501.png)
![[3-Octadec-9-enoyloxy-2,2-bis(octadec-9-enoyloxymethyl)propyl] octadec-9-enoate](/img/structure/B15285503.png)


